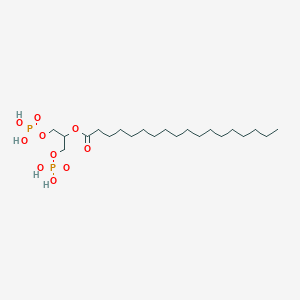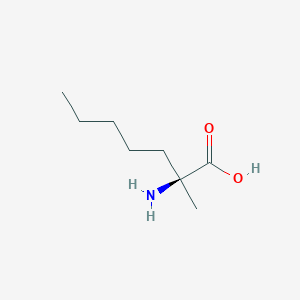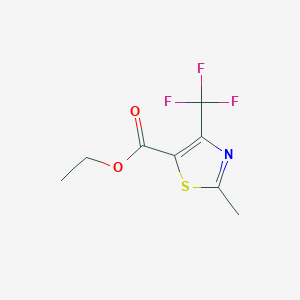
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
概要
説明
Ethyl thiazole carboxylates and their derivatives are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential applications in drug development. These compounds are recognized for their structural complexity and the challenging nature of their synthesis.
Synthesis Analysis
The synthesis of ethyl thiazole derivatives often involves cyclization reactions, interaction with different arylidene malononitrile derivatives, and reactions under specific conditions such as room temperature in ethanol/triethylamine (TEA) solutions (Mohamed, 2021). Another approach described a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioureas or thioamides and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid, showcasing an innovative method for constructing the thiazole ring (Yavari et al., 2009).
Molecular Structure Analysis
Molecular structure characterization of thiazole derivatives is essential for understanding their chemical behavior and potential applications. Studies have employed X-ray diffraction, spectroscopic methods, and density functional theory (DFT) calculations to elucidate the structures of these compounds (Haroon et al., 2018). These analyses reveal the geometric parameters, vibrational assignments, and molecular orbitals, contributing to a comprehensive understanding of their chemical properties.
Chemical Reactions and Properties
Ethyl thiazole carboxylates undergo a variety of chemical reactions, including transformations into different derivatives through reactions with arylidene malononitrile derivatives or by treatment with different electrophilic reagents (Mohamed, 2021). These reactions expand the scope of their applications in organic synthesis and drug discovery.
科学的研究の応用
-
Organic Synthesis and Medicinal Chemistry
- This compound is a thiazole derivative that can be used as an intermediate in organic synthesis and medicinal chemistry.
- It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules.
-
Synthetic Process and Chemical Reactions
- This compound is utilized as a primary material in various synthetic processes and is a key intermediate in the production of novel fungicides like thifuzamide.
- The synthesis involves cyclization, hydrolysis, and reactions with compounds like thionyl chloride and 2,6-dibromo-4-trifluoromethoxy aniline, resulting in yields above 55.4%.
-
Design and Synthesis of Heterocyclic Compounds
- This compound plays a significant role in the design and synthesis of constrained heterocyclic γ-amino acids, which are crucial for mimicking the secondary structures of proteins like helices and β-sheets.
- The synthesis process offers a highly flexible method for introducing various lateral chains, broadening its applications in drug design and molecular biology.
-
Antibacterial and Antifungal Applications
- The derivatives of this compound demonstrate significant antibacterial and antifungal properties.
- Novel thiazole compounds containing an ether structure synthesized using this acid exhibit fungicidal activities against various pathogens, showcasing its potential in developing new antimicrobial agents.
-
Synthesis of Trifluoromethylpyridines
- Trifluoromethylpyridines, which can be synthesized using similar compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Development of Fluorinated Organic Chemicals
-
Synthesis of Fluorinated Benzoates
-
Development of Fluorinated Pesticides
- Trifluoromethyl-containing compounds, such as trifluoromethylpyridines, are widely used in the development of pesticides .
- More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
特性
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNJDCSKTSRSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363345 | |
| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
CAS RN |
117724-62-6 | |
| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
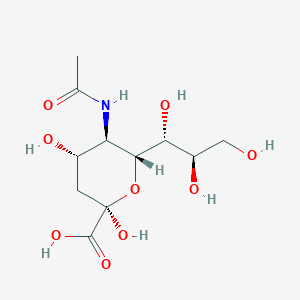
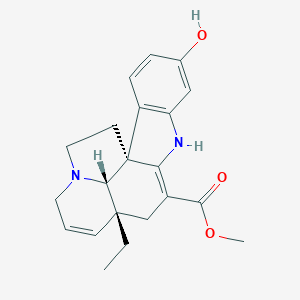
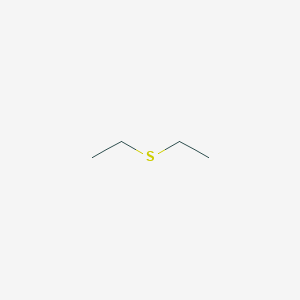
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
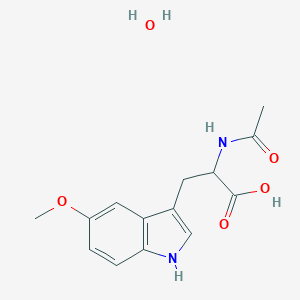
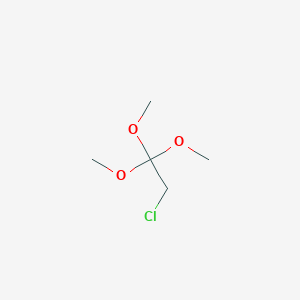
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
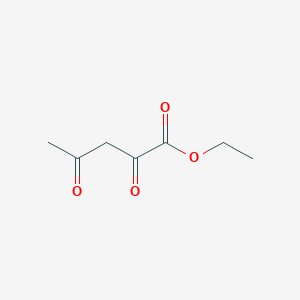
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
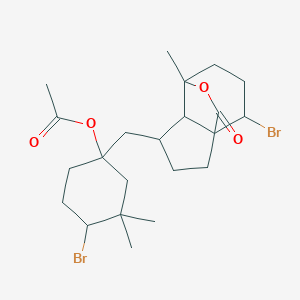
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
